![molecular formula C21H29FN2O2 B2482806 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one CAS No. 1705310-00-4](/img/structure/B2482806.png)

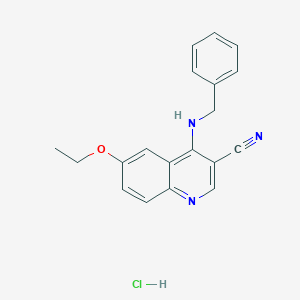

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

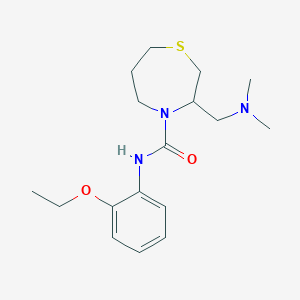

Description

Synthesis Analysis

The synthesis of such complex organic molecules often involves multiple steps and various reagents. A related compound, “(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate”, was synthesized using a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a related compound, “1-(4-(4-FLUOROPHENOXY)PHENYL)ETHANONE”, has a linear formula of C14H11FO2 . Another compound, “1-[2-(4-fluorophenoxy)ethyl]-4-phenoxypiperidine hydrochloride”, has a linear formula of C19H23ClFNO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, a related compound, “1-(4-Fluorophenoxy)-4-nitrobenzene”, is a solid . Another compound, “1-(4-(4-FLUOROPHENOXY)PHENYL)ETHANONE”, has a molecular weight of 214.23 .Scientific Research Applications

- Cyhalofop-butyl (CyB) is an aryloxyphenoxypropionate herbicide synthesized from this compound. It was listed in 1992 due to its excellent herbicidal properties and low toxicity . CyB selectively targets post-emergence weeds, particularly Echinochloa species. The ®-isomer of CyB is the most effective form, and its synthesis via chemoenzymatic routes has advantages over traditional chemical methods.

- Although not directly related to CyB, the compound’s structure could inspire the design of antitumor agents. The c-Met kinase, closely associated with cancer progression, poor clinical outcomes, and drug resistance, might be a target for small molecules derived from similar structures .

- The use of biocatalysts (such as lipases) in the synthesis of CyB demonstrates the potential of green chemistry. Biocatalytic routes offer higher enantioselectivity and reduced environmental impact compared to conventional chemical methods .

Herbicide Synthesis

Antitumor Agents

Biocatalysis and Green Chemistry

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a related compound, “(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate”, it is an aryloxyphenoxypropionate herbicide that is selective post emergence and eliminates nearly all Echinochloa species .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN2O2/c1-2-3-8-21(25)24-13-9-17(10-14-24)23-15-11-18(12-16-23)26-20-7-5-4-6-19(20)22/h2,4-7,17-18H,1,3,8-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVABXQOAJLIQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(CC1)N2CCC(CC2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2482727.png)

![1-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2482728.png)

![3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2482729.png)

![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)

![Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2482739.png)

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)